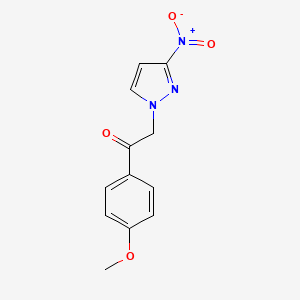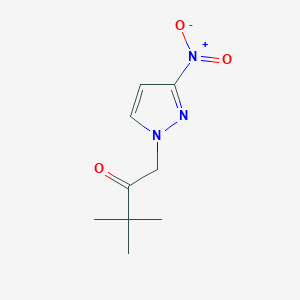
1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one, often referred to as 1-BPNE, is a compound of interest in the field of chemistry. It is a member of the nitro-pyrazole family, which is a group of compounds that are characterized by their nitro group and pyrazole ring. 1-BPNE has been studied for its potential applications in a variety of areas, including synthesis, scientific research, and mechanism of action.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Analysis
Structural Characterization and Hirshfeld Surface Analysis : A related pyrazoline compound was synthesized and characterized, highlighting the importance of structural analysis in understanding molecular interactions. The study utilized X-ray diffraction and Hirshfeld surface analysis to detail the crystal packing and intermolecular interactions, providing a foundation for understanding the structural properties of similar compounds (Delgado et al., 2020).
Fluorescent Properties for Imaging and Sensing
Spectral Characterization and Fluorescent Assessment : Research on pyrazoline derivatives, including compounds structurally similar to the chemical , has focused on their spectral and fluorescent properties. These studies contribute to the development of new fluorescent materials for applications in sensing and imaging (Ibrahim et al., 2016).
Crystallography and Molecular Modeling
Synthesis and Crystal Structures : The synthesis and structural characterization of N-substituted pyrazolines, including related compounds, underline the importance of crystallography in drug development. Understanding the crystal structure aids in the rational design of molecules with potential therapeutic applications (Loh et al., 2013).
Nonlinear Optical Properties
Molecular Structure, FT-IR, and Molecular Docking Study : The study of similar compounds provides insights into their electronic structure and potential applications in nonlinear optics. Molecular docking studies suggest that these compounds might exhibit inhibitory activity against certain enzymes, pointing towards their potential in therapeutic applications (Mary et al., 2015).
Organic Electronics and Photonics
Synthesis, Photophysical and Computational Study : The design and synthesis of novel compounds, including pyrazoline derivatives, for use in organic electronics and photonics. The study highlights their potential in developing photonic and electronic devices due to their spectroscopic properties and the effect of halogen substitution on electronic states (Kumbar et al., 2018).
Anticancer and Antimicrobial Applications
Cytotoxicity Studies of Rhenium(I) Complexes : The investigation into the cytotoxic nature of complexes incorporating pyrazoline derivatives against cancer cell lines. These studies demonstrate the potential of such compounds in developing new anticancer therapies (Varma et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-(3-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O3/c12-9-3-1-8(2-4-9)10(16)7-14-6-5-11(13-14)15(17)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHUGXYDGOOIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CC(=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6331868.png)


![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)


